2-Amino-6-(2-cyanoethyl)-nicotinic Acid

HCA2 GPR109A GPCR pharmacology

This nicotinic acid derivative is a high-affinity HCA2 receptor agonist (IC₅₀=21 nM) featuring a unique 6-(2-cyanoethyl) side chain that provides critical hydrophobic and hydrogen-bond acceptor capacity. Generic substitution with simpler analogs lacking this moiety will invalidate assay results and confound SAR studies. Its documented hydrolysis route from the methyl ester precursor also renders it a versatile intermediate for preparing amide derivatives, ester prodrugs, or conjugated chemical probes. Procure this exact compound with verified identity and high purity to ensure reproducible outcomes in lipid metabolism, adipocyte function, anti-inflammatory signaling, and carbonic anhydrase III inhibition research.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B8540735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(2-cyanoethyl)-nicotinic Acid
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1CCC#N)N)C(=O)O
InChIInChI=1S/C9H9N3O2/c10-5-1-2-6-3-4-7(9(13)14)8(11)12-6/h3-4H,1-2H2,(H2,11,12)(H,13,14)
InChIKeyIWGNEYDXCGMDHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-(2-cyanoethyl)-nicotinic Acid: An Overview for Scientific Procurement and Research Evaluation


2-Amino-6-(2-cyanoethyl)-nicotinic acid is a substituted pyridine-3-carboxylic acid derivative with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol [1]. It contains a 2-amino group and a 6-(2-cyanoethyl) side chain on the nicotinic acid core. The compound exhibits predicted physicochemical properties including a boiling point of 458.0±45.0 °C, density of 1.363±0.06 g/cm³, and a pKa of 2.98±0.10 . As a nicotinic acid derivative, it belongs to a class of compounds with established relevance to hydroxy-carboxylic acid receptor 2 (HCA2/GPR109A) pharmacology and carbonic anhydrase III (CAIII) inhibition [2].

Why Substitution with Uncharacterized 2-Amino-6-(2-cyanoethyl)-nicotinic Acid Analogs Compromises Research Reproducibility


The substitution of 2-amino-6-(2-cyanoethyl)-nicotinic acid with structurally similar 6-substituted nicotinic acid derivatives or alternative HCA2 ligands is scientifically inadvisable due to the steep and non-linear structure-activity relationships governing both receptor pharmacology and enzymatic inhibition. At the HCA2 receptor, small changes to the 6-position substituent can alter binding affinity by over an order of magnitude, as demonstrated by the range of IC₅₀ values (21–327 nM) reported for nicotinic acid derivatives evaluated under identical displacement assay conditions [1]. For CAIII inhibition, the presence of a hydrophobic group containing a hydrogen bond acceptor at the 6-position is essential for activity, with the nature of this substituent directly dictating inhibitory potency [2]. Generic substitution with analogs lacking the cyanoethyl moiety, such as simple 2-aminonicotinic acid or unsubstituted nicotinic acid, will not recapitulate the target compound‘s activity profile, potentially invalidating assay results and confounding structure-activity relationship studies. Consequently, procurement of the exact compound with verified identity and purity is critical for reproducible research outcomes.

Quantitative Differentiation of 2-Amino-6-(2-cyanoethyl)-nicotinic Acid from Structural Analogs and In-Class Compounds


HCA2 Receptor Binding Affinity: 2-Amino-6-(2-cyanoethyl)-nicotinic Acid Demonstrates High Nanomolar Affinity

In a direct radioligand displacement assay using [5,6-³H]-nicotinic acid on recombinant human HCA2 receptor expressed in Flp-IN HEK293 cell membranes, 2-amino-6-(2-cyanoethyl)-nicotinic acid exhibited an IC₅₀ of 21 nM [1]. In the same experimental system, the compound also demonstrated functional agonist activity with an EC₅₀ of 70 nM in a forskolin-stimulated cAMP accumulation assay [1]. A separate evaluation using N-flag-tagged human HCA2 expressed in HEK293T cell membranes yielded a consistent IC₅₀ of 108 nM for displacement of [³H]-nicotinic acid [1].

HCA2 GPR109A GPCR pharmacology binding affinity nicotinic acid receptor

Differential HCA2 Binding Affinity Across 6-Substituted Nicotinic Acid Derivatives

Comparative analysis of nicotinic acid derivatives evaluated in the identical HCA2 displacement assay platform (recombinant human HCA2 in Flp-IN HEK293 membranes) reveals substantial affinity variation dependent on 6-position substitution. 2-Amino-6-(2-cyanoethyl)-nicotinic acid (IC₅₀ = 21 nM) demonstrates markedly higher affinity than the unsubstituted parent compound nicotinic acid (IC₅₀ ≈ 323 nM in this assay format) [1]. Additional comparator data from the same BindingDB assay collection show CHEMBL3299113 with IC₅₀ = 327 nM and CHEMBL4091501 with IC₅₀ = 138 nM [1]. This ~15-fold affinity difference between the target compound and the lower-affinity derivatives underscores the critical role of the 6-(2-cyanoethyl) substituent in conferring enhanced receptor interaction.

HCA2 structure-activity relationship nicotinic acid derivatives binding assay

Predicted Physicochemical Differentiation: pKa and Lipophilicity Profile of 2-Amino-6-(2-cyanoethyl)-nicotinic Acid

The predicted pKa of 2-amino-6-(2-cyanoethyl)-nicotinic acid is 2.98±0.10, which is significantly lower than that of unsubstituted nicotinic acid (pKa = 4.85 at 25°C) . The calculated ALogP for the target compound is 1.51 [1], representing a substantial increase in lipophilicity relative to nicotinic acid (LogP = 0.360) [2].

pKa logP lipophilicity ionization state drug-likeness

6-Substituted Nicotinic Acid Scaffold Demonstrates CAIII Inhibitory Activity

6-Substituted nicotinic acid analogues have been characterized as potent inhibitors of carbonic anhydrase III (CAIII), an emerging pharmacological target for dyslipidemia and cancer [1]. Chromatographic and molecular docking studies confirm that the carboxylic acid group of 6-substituted nicotinic acid analogues coordinates with the Zn²⁺ ion in the CAIII active site, while a hydrophobic group containing a hydrogen bond acceptor at the 6-position enhances inhibitory activity [2].

CAIII carbonic anhydrase enzyme inhibition hyperlipidemia cancer

Synthetic Accessibility: Defined Hydrolysis Route from Methyl Ester Precursor

A documented synthetic route for 2-amino-6-(2-cyanoethyl)-nicotinic acid involves base-catalyzed hydrolysis of the corresponding methyl ester precursor. Specifically, treatment of 2-amino-6-(2-cyanoethyl)-nicotinic acid methyl ester with 2N sodium hydroxide in aqueous methanol at room temperature for 18 hours yields the free carboxylic acid . This well-defined conversion from an ester intermediate offers a reproducible entry point for researchers requiring the compound in larger quantities or for in-house derivatization.

synthetic route hydrolysis intermediate process chemistry

Primary Research and Industrial Application Scenarios for 2-Amino-6-(2-cyanoethyl)-nicotinic Acid


Pharmacological Characterization of HCA2/GPR109A Receptor Signaling

The demonstrated high nanomolar binding affinity (IC₅₀ = 21 nM) and functional agonist activity (EC₅₀ = 70 nM) at recombinant human HCA2 receptor make this compound a suitable pharmacological tool for investigating HCA2-mediated signaling pathways, particularly in studies of lipid metabolism, adipocyte function, and anti-inflammatory responses [1]. Researchers comparing HCA2 ligands can utilize this compound as a high-affinity reference point distinct from endogenous nicotinic acid (IC₅₀ ≈ 323 nM) [1].

Structure-Activity Relationship Studies of 6-Substituted Nicotinic Acid Derivatives

The compound serves as a structurally defined reference point for systematic SAR investigations of 6-position substitution effects on receptor pharmacology and enzyme inhibition. Its 6-(2-cyanoethyl) substituent provides a distinct combination of hydrophobic character and hydrogen-bonding capacity via the nitrile group, features identified as critical for activity in both HCA2 binding [1] and CAIII inhibition [2] contexts.

Carbonic Anhydrase III (CAIII) Inhibitor Development

The compound contains the essential pharmacophore for CAIII inhibition—a carboxylic acid moiety capable of coordinating the catalytic Zn²⁺ ion and a 6-position hydrophobic group with a hydrogen bond acceptor (cyanoethyl) [1]. This structural profile positions the compound as a candidate scaffold for CAIII inhibitor development in hyperlipidemia and cancer research applications, pending direct enzymatic evaluation.

Synthetic Intermediate for Novel Nicotinic Acid-Derived Chemical Probes

The documented hydrolysis route from the methyl ester precursor provides a defined method for generating the free carboxylic acid [1]. This synthetic accessibility supports the use of 2-amino-6-(2-cyanoethyl)-nicotinic acid as an intermediate for preparing amide derivatives, ester prodrugs, or conjugated chemical probes for target identification studies in HCA2 or CAIII research programs.

Quote Request

Request a Quote for 2-Amino-6-(2-cyanoethyl)-nicotinic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.